2-(3-Aminocyclopentyl)-octahydropyrrolo[1,2-a]piperazin-6-one
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, such as 2-(3-Aminocyclopentyl)-octahydropyrrolo[1,2-a]piperazin-6-one, has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is complex and contributes to its unique properties. The compound’s structure allows it to interact effectively with various enzymes and receptors, which is crucial for its applications in medicinal chemistry .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse and depend on the specific conditions and reagents used . For instance, one study reported a reaction involving a Knoevenagel step, followed by an asymmetric epoxidation and a domino ring-opening cyclization .Scientific Research Applications
Potential as Adenosine A2A Receptor Antagonists
2-(3-Aminocyclopentyl)-octahydropyrrolo[1,2-a]piperazin-6-one derivatives have been researched for their potential as adenosine A2A receptor antagonists. These compounds, particularly certain bicyclic piperazine derivatives of triazolotriazine and triazolopyrimidines, exhibit high affinity and selectivity for the adenosine A2A receptor. This receptor is relevant in various neurological disorders, and antagonists can have therapeutic potential, notably in Parkinson's disease. The compounds demonstrated not only receptor affinity but also improved metabolic stability and oral efficacy in rodent models of Parkinson's disease (Peng et al., 2004). Similar compounds, namely diamino derivatives of triazolo[1,5-a][1,3,5]triazine, also showed potent and selective antagonism of the adenosine A2A receptor with potential oral activity in mouse models (Vu et al., 2004).
Antiproliferative Properties
Certain derivatives, specifically 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one, have been synthesized and evaluated for antiproliferative activity against human cancer cell lines. Some of these derivatives exhibited significant antiproliferative effects, highlighting their potential as anticancer agents (Mallesha et al., 2012).
Antimicrobial and Antifungal Activities
Studies on new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4‐c]pyridines revealed substantial antimicrobial and antifungal activities. These compounds were more potent than standard drugs like ampicillin against certain bacterial strains and showed significant antifungal properties (Sirakanyan et al., 2020).
Applications in Molecular Docking and Synthesis of Complexes
The heterocyclic compound 1-((2S,3S)-2-(benzyloxy)pentan-3-yl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one showed significant anticancer activities against human bone cancer cell lines and potential antiviral activity through molecular docking investigations (Lv et al., 2019). Additionally, Mn(II) and Zn(II) complexes with novel macrocyclic Schiff-base ligands containing piperazine moiety exhibited cytotoxic and antibacterial properties, suggesting their use in potential therapeutic applications (Keypour et al., 2017).
Mechanism of Action
Target of action
Piperazines and pyrrolo-piperazines often target G protein-coupled receptors (GPCRs), ion channels, or enzymes in the body . The specific targets of “2-(3-Aminocyclopentyl)-octahydropyrrolo[1,2-a]piperazin-6-one” would depend on its specific structure and functional groups.
Mode of action
The mode of action of piperazines and pyrrolo-piperazines can vary widely depending on their specific structure and targets. They may act as agonists or antagonists of their targets, or they may inhibit or enhance the activity of enzymes .
Biochemical pathways
Piperazines and pyrrolo-piperazines can be involved in a variety of biochemical pathways, depending on their specific targets. They may affect neurotransmission, metabolic processes, or cell signaling pathways .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of piperazines and pyrrolo-piperazines can vary widely depending on their specific structure. Some may be well absorbed and distributed throughout the body, while others may be rapidly metabolized and excreted .
Result of action
The molecular and cellular effects of piperazines and pyrrolo-piperazines can include changes in cell signaling, enzyme activity, or neurotransmission. These effects can lead to changes in physiological processes or behaviors .
Action environment
The action, efficacy, and stability of piperazines and pyrrolo-piperazines can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .
Properties
IUPAC Name |
2-(3-aminocyclopentyl)-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c13-9-1-2-10(7-9)14-5-6-15-11(8-14)3-4-12(15)16/h9-11H,1-8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBZWWGOFGVDLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)N2CCN3C(C2)CCC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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